2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile
Description
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-10-6-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12) |
InChI Key |
BVPBDPBFRDPEED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CC(=C2NC1=O)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino-Nitrile Precursors
A common approach involves cyclocondensation reactions using amino-nitrile intermediates. For example, 3-amino-2-cyanopyridine derivatives can undergo acid- or base-mediated cyclization to form the pyrrolopyridine core. In one method:
- Step 1 : 3-Amino-2-cyanopyridine is treated with chloroacetyl chloride in anhydrous dichloromethane at 0°C to form an intermediate amide.
- Step 2 : Intramolecular cyclization under basic conditions (e.g., potassium carbonate in DMF) yields the 2-oxo-pyrrolopyridine scaffold.
- Step 3 : Selective nitration at position 7, followed by reduction and cyanation via Sandmeyer reaction, introduces the nitrile group.
Key Data :
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3-Amino-2-cyanopyridine | Chloroacetyl chloride, K₂CO₃/DMF | 68% | |
| 7-Nitro intermediate | CuCN, DMF, 120°C | 52% |
Palladium-Catalyzed Annulative Cyclization
Pd(II)-catalyzed cascade reactions enable efficient construction of the pyrrolopyridine ring. A recent method utilizes β-ketodinitriles and diynes in a one-pot dual annulation:
- β-Ketodinitriles react with buta-1,3-diynes in the presence of Pd(OAc)₂ (5 mol%) and XPhos ligand.
- The reaction proceeds via sequential C–N and C–C bond formation, concurrently assembling the furan, pyrrole, and pyridine rings.
- The nitrile group at position 7 is retained from the β-ketodinitrile starting material, eliminating post-synthetic modifications.
Optimized Conditions :
Multi-Step Synthesis from Pyrrole Derivatives
A modular strategy involves functionalizing pyrrole precursors:
- Pyrrole alkylation : 2-Cyanopyrrole is alkylated with bromoacetonitrile to introduce the ketone moiety.
- Ring expansion : Treatment with NH₄OAc in acetic acid forms the pyridine ring via Schiff base intermediacy.
- Oxidation : MnO₂ oxidizes the C-2 position to the ketone, completing the 2-oxo group.
Critical Step : The use of lithium bis(trimethylsilyl)amide (LiHMDS) ensures regioselective cyclization, minimizing byproducts.
Post-Synthetic Cyanation of Pyrrolopyridine Cores
For substrates with existing 2-oxo-pyrrolopyridine frameworks, late-stage cyanation is effective:
- Method A : Electrophilic cyanation using trimethylsilyl cyanide (TMSCN) and iodine at 80°C.
- Method B : Ullmann-type coupling with CuCN and a palladium catalyst (e.g., Pd(PPh₃)₄).
Comparative Performance :
| Method | Substrate | Conditions | Yield |
|---|---|---|---|
| A | 7-Bromo derivative | TMSCN, I₂, DMF | 61% |
| B | 7-Iodo derivative | CuCN, Pd(PPh₃)₄, DMF | 78% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for time-sensitive steps:
- A one-pot synthesis combines 2-aminonicotinonitrile and ethyl cyanoacetate under microwave conditions (150°C, 20 min), achieving 85% yield via tandem Knoevenagel-cyclization.
Advantages :
- Reduced reaction time (20 min vs. 12 h conventional).
- Higher purity due to minimized side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine exhibit promising anticancer properties. For instance, a study synthesized aromatic hydrazone derivatives incorporating this moiety and evaluated their cytotoxicity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The most effective compound demonstrated an IC50 value of 0.82 μM against A549 cells, indicating potent anticancer activity .
Mechanism of Action:
The mechanism involves selective inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. The structure-activity relationship (SAR) studies highlighted that modifications to the hydrazone moiety significantly influenced the biological activity, with phenyl hydrazones showing superior efficacy compared to other derivatives .
Neuroprotective Effects
Recent studies suggest that compounds similar to 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine may possess neuroprotective properties. Research has indicated that these compounds can modulate neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential .
Synthesis of Novel Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse derivatives through various chemical reactions, including cyclization and functionalization processes. This versatility is beneficial in developing new materials with tailored properties for applications in pharmaceuticals and organic electronics .
Material Science Applications
Conductive Polymers:
The incorporation of 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine into polymer matrices has been explored for developing conductive materials. These materials show promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .
Data Summary
The following table summarizes key research findings related to the applications of 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine:
Case Studies
- Anticancer Study :
- Neuroprotective Research :
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Pyrrolopyridine Family
(a) 1-Benzyl-6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-7-carbonitrile
- Structure : Differs in the fused pyrrolo-pyridine ring system (positions 3,2-c vs. 3,2-b) and substituents: a benzyl group at position 1 and chlorine at position 4.
- Properties: Molecular weight: 269.73 g/mol (higher due to benzyl substituent).
(b) 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
Thiophene-Based Analogues
Thieno[3,2-b]pyridine-7-carbonitrile
- Structure: Replaces the pyrrolo ring with a thieno (thiophene-fused) ring.
- Properties: Enhanced electron-rich character due to the sulfur atom.
Tetrahydro-pyrimidine Derivatives
FE@SNAP (Fluoroethylated SNAP-7941 Analog)
- Structure : Contains a 2-oxo-1,2,3,4-tetrahydro-pyrimidine core with fluorinated substituents.
- Key Differences : Larger ring system (pyrimidine vs. pyrrolopyridine) and functional complexity.
- Applications : Acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, highlighting pharmacological relevance compared to the less-documented biological activity of the target compound .
Comparative Data Table
Key Research Findings
- Electronic Properties: The nitrile group in 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile enhances polarity and reactivity, similar to its thiophene analogue. However, sulfur in thieno derivatives increases electron delocalization, favoring charge transport in semiconductors .
- Thermal Stability : Indolo[3,2-b]carbazole derivatives (unrelated but structurally complex) exhibit high glass transition temperatures due to rigid fused rings, suggesting that pyrrolopyridine analogues may require substituent optimization for similar thermal stability in material applications .
- Biological Activity : The absence of bulky substituents (e.g., benzyl or fluoroethyl groups) in the target compound may limit its pharmacokinetic profile compared to FE@SNAP, which shows receptor-binding efficacy .
Biological Activity
2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 155.14 g/mol
- CAS Number : 40554-55-0
Anticancer Activity
Recent studies have demonstrated that 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile exhibits significant anticancer properties. In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC = 18.36 µM
- HepG2 (hepatocellular carcinoma) : IC = 6.43 µM
- HCT116 (colorectal carcinoma) : IC = 27.48 µM
These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms that require further elucidation.
The proposed mechanisms underlying the anticancer activity of 2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile include:
- Inhibition of VEGFR-2 : The compound has shown promising results in reducing VEGFR-2 activity, which is crucial for tumor angiogenesis.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased rates of apoptosis in cancer cells, as evidenced by caspase activation assays.
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G1 phase arrest in treated cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies indicate:
- Bacterial Inhibition : The compound demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL.
| Bacteria | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
Case Studies and Research Findings
Several studies have focused on the biological activity of similar pyrrolo compounds, providing insights into their therapeutic potential:
-
Study on Anticancer Activity :
- Conducted by researchers at [source], this study compared various derivatives of pyrrolo compounds and found that those with specific substitutions exhibited enhanced potency against cancer cell lines.
-
Antimicrobial Evaluation :
- A comprehensive evaluation published in [source] highlighted the structure-activity relationship (SAR) of pyrrolo derivatives, showing that modifications at specific positions significantly influenced their antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
